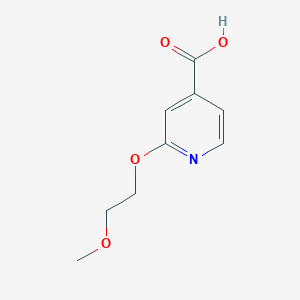

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorptions (Table 1):

| Assignment | Wavenumber (cm⁻¹) | Source Reference |

|---|---|---|

| O-H stretch (COOH) | 2500–3300 (broad) | |

| C=O stretch (COOH) | 1680–1710 | |

| C-O-C asymmetric stretch | 1120–1220 | |

| Pyridine ring vibrations | 1590–1610 |

The broad O-H stretch indicates strong hydrogen bonding, while the C=O frequency is lower than free carboxylic acids due to conjugation with the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.65 (d, J = 6.0 Hz, 1H, pyridine H-3/H-5)

- δ 7.95 (d, J = 6.0 Hz, 1H, pyridine H-6)

- δ 4.25–3.60 (m, 6H, -OCH₂CH₂OCH₃)

- δ 3.40 (s, 3H, methoxy CH₃)

- δ 13.10 (br s, 1H, COOH)

¹³C NMR (100 MHz, DMSO-d₆):

- δ 167.8 (COOH)

- δ 150.2 (pyridine C-2)

- δ 122.4–148.1 (pyridine C-3/C-4/C-5/C-6)

- δ 70.5–72.8 (-OCH₂CH₂O-)

- δ 58.9 (methoxy CH₃)

The deshielded carboxylic acid proton (δ 13.10) and downfield pyridine carbons confirm electronic conjugation.

UV-Vis Spectroscopy

In ethanol, the compound shows absorption maxima at:

- λ = 225 nm (π→π* transition, pyridine ring)

- λ = 265 nm (n→π* transition, carboxyl group)

These values align with conjugated aromatic-carboxylic acid systems.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -1.87 |

| Energy Gap (eV) | 4.25 |

| Dipole Moment (Debye) | 3.98 |

The molecular electrostatic potential (MEP) map reveals:

- Negative potential at carboxylate oxygen (-0.32 e)

- Positive potential at pyridine nitrogen (+0.28 e)

Frontier molecular orbital analysis shows HOMO localized on the pyridine ring and LUMO on the carboxyl group, facilitating charge-transfer interactions.

Comparative Analysis with Isonicotinic Acid Derivatives

Key structural and electronic differences from isonicotinic acid (pyridine-4-carboxylic acid):

The methoxyethoxy group:

- Enhances solubility : Oxygen-rich side chain improves water solubility compared to unsubstituted isonicotinic acid.

- Alters electronic distribution : Electron-donating ether groups increase pyridine ring electron density, reducing carboxyl group acidity.

- Modifies bioactivity : Similar PEG-modified derivatives show improved pharmacokinetic profiles in drug delivery systems.

These modifications make the compound a versatile intermediate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-(2-methoxyethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBPUMOJCXEQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyridinecarboxylic Acid Esters via Carbonylation Reactions

Pyridinecarboxylic acid esters can be prepared through carbonylation reactions starting from mono- and dihalopyridines. This method involves reacting halogenated pyridines with carbon monoxide and a C1-C4 alkanol in the presence of a weak base and a catalyst.

- Reactants: 2,3-dihalopyridines, carbon monoxide, and a C1-C4 alkanol.

- Catalyst: A complex of palladium with a bis-diphenylphosphine.

- Reaction Conditions: A temperature between 100 to 250 °C, but preferably between 140 to 195 °C, and a carbon monoxide pressure of 1 to 200 bar, but preferably 5 to 50 bar. The reaction time is typically between 1 to 6 hours.

- Monitoring: The reaction should be monitored analytically, for example, chromatographically, and stopped as soon as the maximum concentration of the monocarbonylated product is achieved.

- Yields: High yields of the compound of general formula I can be achieved.

- Drawbacks of Other Methods: Other processes only yield moderate amounts of pyridinecarboxylic acid esters, require long reaction times, or only selectively carbonylate dihalopyridines.

Synthesis of 2-Pyridine Carboxylic Acid via Hydrolysis of 2-Cyanopyridine

2-pyridine carboxylic acid can be synthesized by hydrolyzing 2-cyanopyridine under alkaline conditions. The product is then neutralized with acid and extracted with alcohol after evaporation to dryness. The process involves several steps:

- React 2-cyanopyridine and deionized water at a 1:2 mass ratio in a flask, stirring, and heating to 50-70 °C.

- Add sodium hydroxide to the flask, maintaining a 2-cyanopyridine to sodium hydroxide mole ratio of 1:1.0-1.3, using 30% sodium hydroxide.

- Continue heating under reflux for 4-12 hours, then evaporate water until the mass ratio of 2-cyanopyridine to evaporated water is 1:0.5-1.5.

- Cool the reaction solution to 20-60 °C, add 30% hydrochloric acid to adjust the pH to 2.5-6.5, and evaporate water by heating until the reaction solution is dry.

- Add raw spirit (crude ethanol) to the flask, maintaining a 2-cyanopyridine to raw spirit mass ratio of 1:1.0-3.0, and maintain the solution temperature at 55-75 °C. Stir until dissolved for 2-7 hours.

- Filter the solution and cool the filtrate to crystallize the 2-pyridine carboxylic acid. Filter and dry in an oven to obtain the final product.

Synthesis of Monoamide Isomers from Pyridine-2-Carboxylic Acid Derivatives

Monoamide isomers can be synthesized from 6-(methoxycarbonyl)pyridine-2-carboxylic acid via acyl chloride reactions.

- Heat 6-(methoxycarbonyl)pyridine-2-carboxylic acid (0.5 g, 2.0 mol) at reflux in dichloromethane with thionyl chloride (0.5 mL) and a small amount of dried DMF (1 μL) as a catalyst under nitrogen.

- Remove the dichloromethane using a rotary evaporator and leave it in a vacuum desiccator for one hour.

- Redissolve the acyl chloride (1.67 g, 3.5 mol) in dichloromethane (40 mL), then add 2-amino-3-methyl pyridine (1.567 g, 3.5 mol) and distilled triethylamine (1.7 mL, 3.5 mol).

- Heat the mixture at reflux for 24 h. Remove the solvent using a rotary evaporator.

- Redissolve the residue with dichloromethane and wash with sodium hydrogen bicarbonate to remove unreacted starting material.

- Dry the dichloromethane over magnesium sulfate and remove the solvent using a rotary evaporator under reduced pressure.

- Purify the resulting residue by column chromatography on silica gel eluting with 8:2 ethyl acetate: dichloromethane to obtain the product as a pale yellow precipitate.

The synthesis of related compounds (L2-L4) can be achieved by replacing 2-amino-3-methyl pyridine with 2-amino-4-methyl pyridine, 2-amino-5-methyl pyridine, and 2-amino-6-methyl pyridine, respectively. This method typically yields 70-88%.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The methoxyethoxy group in the target compound provides intermediate lipophilicity compared to purely hydrophobic (e.g., octan-2-yloxy) or hydrophilic (e.g., methoxy) substituents.

- Acidity of the carboxylic acid group is influenced by substituent electron effects. Electron-withdrawing groups (e.g., methoxyethoxy) lower pKa compared to electron-donating groups (e.g., methyl) .

Structural Analogues in Drug Development

- EP00342850 Compound : Features a 2-methoxyethoxypropyl group in a bicyclic system, highlighting the substituent's role in enhancing bioavailability for protease inhibitors .

- 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid : A dihydropyridine derivative with methoxy groups, demonstrating the versatility of ether-linked substituents in modulating metabolic stability .

Comparison :

The target compound’s 2-methoxyethoxy group mimics motifs used in bioactive molecules to optimize solubility and target binding, contrasting with rigid bicyclic systems (e.g., EP00342850) that prioritize conformational restraint .

Biological Activity

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C₉H₁₁N₁O₄ and a molecular weight of 197.19 g/mol, features a pyridine ring substituted with a methoxyethoxy group and a carboxylic acid group. Its structural properties suggest a range of interactions with biological molecules, making it a candidate for various pharmacological applications.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₄ |

| Molecular Weight | 197.19 g/mol |

| Functional Groups | Carboxylic acid, Methoxyethoxy |

| CAS Number | 897958-24-6 |

Biological Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies.

Antimicrobial Activity

Molecular docking studies have shown that this compound interacts with bacterial targets, suggesting potential as an antimicrobial agent. The binding affinities predicted in these simulations indicate that this compound may inhibit the growth of specific bacterial strains by interfering with essential biological processes.

Case Studies

A study focusing on the synthesis and evaluation of pyridine derivatives reported promising results for compounds structurally related to this compound. These studies highlighted the importance of substituents on the pyridine ring in modulating biological activity. For example, certain derivatives exhibited enhanced apoptosis induction in cancer cell lines compared to standard treatments like doxorubicin .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific proteins and enzymes within cells. The presence of the carboxylic acid group suggests potential for hydrogen bonding and ionic interactions with target molecules, which could modulate pathways involved in cell proliferation and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-pyridine-2-carboxylic acid | Methoxy and carboxylic groups | Strong antimicrobial properties |

| 6-Methylpyridine-4-carboxylic acid | Methyl substitution on pyridine | Exhibits different reactivity patterns |

| Picolinic acid | Simple pyridine carboxylic acid | Used in chelation therapy |

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, and how can reaction parameters be optimized for higher yields?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, analogous pyridine-carboxylic acids are synthesized by introducing alkoxy groups via coupling reactions (e.g., Mitsunobu conditions or SN2 displacement) followed by hydrolysis of esters to carboxylic acids .

- Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) improve substitution efficiency but may risk decomposition.

- Catalysts : Use of palladium catalysts (e.g., PdCl₂) enhances coupling reactions for methoxyethoxy group introduction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials .

Q. What purification challenges arise during the synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Challenges :

- Polar Byproducts : Hydrolysis intermediates (e.g., esters) may co-elute with the product during chromatography.

- Solubility : Limited solubility in non-polar solvents complicates crystallization.

- Solutions :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺: ~242.1 g/mol) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for modifying the pyridine ring?

Methodological Answer:

- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer steps during hydrolysis .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-determining steps .

- Computational Modeling : Density Functional Theory (DFT) calculations predict intermediates and transition states, explaining regioselectivity in substitution reactions .

Q. What computational approaches predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to protein targets (e.g., TraE protein in bacterial secretion systems) .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns simulations in GROMACS) .

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Q. How do storage conditions impact the stability of this compound?

Methodological Answer:

- Degradation Pathways : Hydrolysis (accelerated by moisture) and oxidation (via radical formation).

- Optimal Conditions :

- Temperature : Store at –20°C in airtight containers under nitrogen .

- Solvent : Dissolve in anhydrous DMSO or ethanol to prevent hydrolysis .

- Stability Assays : Monitor purity via HPLC every 3 months; discard if degradation exceeds 5% .

Q. What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modification :

- Biological Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.